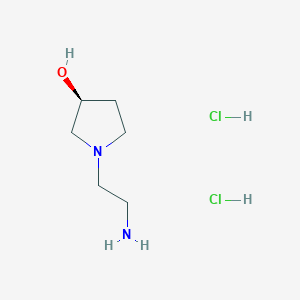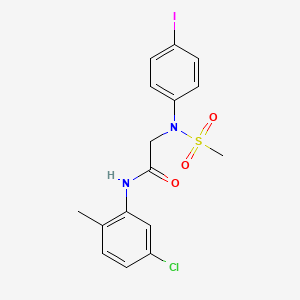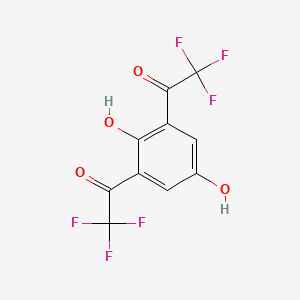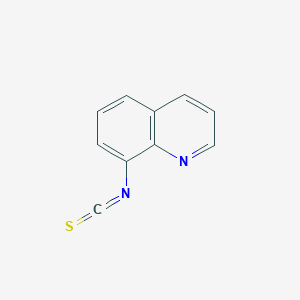![molecular formula C32H34N4O6S2 B12448769 N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide](/img/structure/B12448769.png)
N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide is a complex organic compound with a molecular formula of C32H34N4O6S2 This compound is characterized by the presence of two sulfamoyl groups attached to phenyl rings, which are further connected to a butanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dimethylphenylamine with sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with 4-aminophenylbutanediamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to remove any impurities.
化学反应分析
Types of Reactions
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl groups can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
科学研究应用
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of sulfamoyl groups, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide exerts its effects is primarily through the interaction of its sulfamoyl groups with molecular targets. These interactions can inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}succinamide
- N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide
- N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}hexanediamide
Uniqueness
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide stands out due to its specific butanediamide backbone, which imparts unique chemical and physical properties. Compared to its analogs with different chain lengths, this compound may exhibit distinct reactivity and stability profiles, making it suitable for specific applications where these properties are advantageous.
属性
分子式 |
C32H34N4O6S2 |
|---|---|
分子量 |
634.8 g/mol |
IUPAC 名称 |
N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]butanediamide |
InChI |
InChI=1S/C32H34N4O6S2/c1-21-15-22(2)18-27(17-21)35-43(39,40)29-9-5-25(6-10-29)33-31(37)13-14-32(38)34-26-7-11-30(12-8-26)44(41,42)36-28-19-23(3)16-24(4)20-28/h5-12,15-20,35-36H,13-14H2,1-4H3,(H,33,37)(H,34,38) |
InChI 键 |
VGLAVRDBQLRLSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC(=C4)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12448688.png)

![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B12448699.png)
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12448700.png)



![5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12448734.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide](/img/structure/B12448739.png)
![2-(2,4-Dichlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]quinazolin-4-one](/img/structure/B12448745.png)
![9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione](/img/structure/B12448747.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide](/img/structure/B12448775.png)
